molecular formula C13H9ClN2O6S B2906157 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid CAS No. 136832-73-0

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B2906157
CAS No.: 136832-73-0
M. Wt: 356.73
InChI Key: DNIHQSASMWKORP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid (CAS 136832-73-0) is a sulfonamide-containing benzoic acid derivative with the molecular formula C₁₃H₉ClN₂O₆S and a molecular weight of 356.74 g/mol . The compound features a sulfonamido (-SO₂NH-) linker bridging a 4-chloro-3-nitrobenzenesulfonyl group and a benzoic acid moiety. Its applications span biochemical and pharmacological research, though detailed mechanistic studies and purity specifications remain undocumented in available sources .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-11-5-4-10(7-12(11)16(19)20)23(21,22)15-9-3-1-2-8(6-9)13(17)18/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHQSASMWKORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with benzoic acid derivatives under specific conditions. One common method involves the use of chlorosulphonic acid and 2-chloronitrobenzene. The reaction mass is heated to 100°C and maintained at that temperature for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours. The reaction mixture is then poured into chilled aqueous ammonia and stirred at -10°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitrobenzoic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

The compound 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid has applications in medical research and as an intermediate in the synthesis of various compounds . It is a sulfonamide compound with a benzoic acid moiety linked to a sulfonamide group, further substituted by a 4-chloro-3-nitrophenyl group.

General Information

  • Molecular Formula The molecular formula of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is C13H9ClN2O6S.
  • Molecular Weight The molecular weight of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is approximately 356.73 g/mol.
  • Categories This compound is categorized under aromatic heterocycles, sulfonamides, carboxylic acids, and nitro compounds.

Scientific Research Applications

  • Insect Growth Regulator 2-(4-chloro-3-nitrophenylsulfonamide) benzoic acid can be used in preparing insect growth regulators for controlling lepidoptera pests such as Spodoptera frugiperda, Prodenia litura, Plutella xylostella, and Spodoptera exigua . It acts as a juvenile hormone biosynthesis inhibitor, offering a novel approach for green pest control .
  • Antibacterial Properties Preliminary studies suggest that 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid exhibits antibacterial properties because of its sulfonamide structure, which can inhibit bacterial dihydropteroate synthase, interfering with folic acid synthesis crucial for bacterial growth and replication. In vitro studies have shown promising results against various bacterial strains, indicating its potential for further development as an antibiotic agent.
  • Diuretics and Hypotensive Agents 4-halo-3-sulfamoylbenzamides and their non-toxic alkali metal and alkaline earth metal salts are useful as diuretics and hypotensive agents . They augment urine volume and cation and chloride ion excretion and reduce elevated blood pressure within an hour of administration . The chloro compounds are preferred as hypotensive agents, with a suitable oral daily dose between about 2.5 and 30 mg per kg of body weight .
  • Synthesis Intermediate this compound is used as an intermediate in pharmaceutical testing .

Physicochemical and Toxicological Studies

  • Solubility 4-Chloro-3,5-dinitrobenzoic acid is slightly soluble in water at room temperature .
  • Acid-Base Equilibrium CDNBA presents an acid–base equilibrium, and its absorption spectrum changes reversibly with pH in solutions with pH lower than 7 . Under alkaline conditions, solutions show irreversible changes in the absorption spectrum .
  • Inhibition of Growth 4-Chloro-3,5-dinitrobenzoic acid (CDNBA) inhibits cell growth .

Data Tables

Inhibition of Growth by 4-chloro-3,5-dinitrobenzoic acid (CDNBA) after 48 h of exposure

$$CDNBA] (µM)Cell growth (cells/ml)% InhibitionFp
057,39001.50.29
36.645,69420.43.80.09
73.235,06938.91.70.26
146.321,49362.51.60.27
292.75,90289.71.10.37

Note: The experimental F and p values were obtained from the analysis of variance; differences within treatments were not significant (in all cases, p ≥0.09).

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic Acid (CAS 96459-91-5)

  • Structural Difference : Positional isomerism (sulfonamido group attached to the para-position of benzoic acid vs. meta in the target compound).
  • Molecular Formula : Identical (C₁₃H₉ClN₂O₆S) but distinct spatial arrangement.
  • Hazard Profile : Exhibits higher toxicity (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) compared to the target compound, which lacks explicit hazard data .

4-(4-Chlorobenzamido)-3-nitrobenzoic Acid (Compound 19 in )

  • Structural Difference : Replaces the sulfonamido group with a benzamido (-CONH-) linker.
  • Synthesis: Synthesized via acylation of 4-amino-3-nitrobenzoic acid with 4-chlorobenzoyl chloride.
  • Spectroscopic Data : IR peaks at 1782 and 1683 cm⁻¹ (C=O stretching) and ¹H-NMR signals for aromatic protons and NH .

Benzoic Acid, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxy (CAS 328028-09-7)

  • Structural Difference : Additional hydroxyl (-OH) group at the ortho-position of the benzoic acid.
  • Physicochemical Properties : Higher molar mass (372.74 g/mol), lower predicted pKa (2.77), and increased density (1.747 g/cm³) compared to the target compound .
  • Applications : Enhanced solubility due to the hydroxyl group may improve bioavailability in pharmacological contexts.

4-Chloro-3-nitrobenzenesulfonamide ()

  • Structural Difference : Lacks the benzoic acid moiety, terminating in a sulfonamide (-SO₂NH₂) group.
  • Applications : Primarily a synthetic intermediate; absence of carboxyl group limits salt formation and target binding in enzyme inhibition .

4-Chloro-3-nitrobenzoic Acid (CAS 96-99-1)

  • Structural Difference : Simplest analog, lacking the sulfonamido linker.
  • Properties : SMILES: C1=CC(=C(C=C1C(=O)O)N+[O-])Cl. Lower molecular weight (216.58 g/mol) and higher lipophilicity due to the absence of polar sulfonamido group .
  • Applications : Used in organic synthesis; nitro and chloro groups confer electrophilicity for nucleophilic substitution reactions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications Toxicity Profile
3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid 136832-73-0 C₁₃H₉ClN₂O₆S Sulfonamido, benzoic acid 356.74 Biochemical research Not specified
4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid 96459-91-5 C₁₃H₉ClN₂O₆S Sulfonamido (para-substituted) 356.74 Synthetic intermediate H301, H311, H331
4-(4-Chlorobenzamido)-3-nitrobenzoic acid Not provided C₁₄H₉ClN₂O₅ Benzamido, nitro 320.69 Trypanocidal agent Not specified
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid 328028-09-7 C₁₃H₉ClN₂O₇S Sulfonamido, hydroxyl, benzoic acid 372.74 Pharmacological research Not specified
4-Chloro-3-nitrobenzenesulfonamide Not provided C₆H₅ClN₂O₄S Sulfonamide 236.63 Chemical intermediate Not specified
4-Chloro-3-nitrobenzoic Acid 96-99-1 C₇H₄ClNO₄ Nitro, chloro, benzoic acid 216.58 Organic synthesis Not specified

Key Findings and Implications

  • Positional isomerism (e.g., meta vs. para substitution) significantly alters toxicity and reactivity, as seen in the hazard profiles of CAS 96459-91-5 vs. 136832-73-0 .
  • Synthetic Utility : Sulfonamido-linked compounds require sulfonyl chloride intermediates (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride), while benzamido derivatives utilize acyl chlorides .
  • Pharmacological Potential: Nitro groups in these compounds may contribute to antiparasitic activity via redox activation, though detailed mechanistic studies are lacking .

Biological Activity

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and microbiology due to its diverse biological activities. This article discusses its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for various enzymes. This structural similarity allows it to inhibit key biochemical pathways, particularly in microbial organisms.

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to antimicrobial effects.
  • Redox Activity : The nitro group can participate in redox reactions, contributing to the compound's overall biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties:

  • Gram-positive Bacteria : In vitro studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Fungal Inhibition : The compound has also been evaluated for antifungal activity against Candida albicans, showing potential as a therapeutic agent .

Anti-inflammatory and Anticancer Properties

Emerging studies suggest that this compound may possess anti-inflammatory and anticancer activities:

  • Anti-inflammatory Effects : Preliminary investigations indicate that it may reduce inflammatory markers in cellular models.
  • Anticancer Potential : Some studies are exploring its efficacy against various cancer cell lines, revealing cytotoxic effects that warrant further investigation .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against clinical isolates.
    • Method : Disc diffusion method was employed.
    • Results : Showed significant inhibition zones against tested strains, suggesting its potential as an alternative antibiotic .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability.
    • Results : Indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Streptococcus pneumoniae16 µg/mL18
Candida albicans64 µg/mL12

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)% Cell Viability at 100 µM
HeLa2540
MCF-73035
A5492050

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves sulfonamide bond formation between 4-chloro-3-nitrobenzenesulfonyl chloride and 3-aminobenzoic acid. Key steps include:

  • Coupling Reaction : Conducted in anhydrous dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts.
  • Purification : Recrystallization from ethanol/water mixtures improves purity .
  • Nitro Group Stability : Reaction temperatures should not exceed 40°C to prevent premature reduction of the nitro group .

Q. What is the molecular basis for the biological activity of this compound?

The compound’s sulfonamide moiety enables competitive inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This disrupts thymidine and purine production, leading to bacteriostatic effects. Additionally, structural analogs have shown acetylcholinesterase (AChE) inhibition, though conflicting evidence exists regarding this mechanism .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms sulfonamide linkage and aromatic substitution patterns (e.g., nitro and chloro groups at positions 3 and 4, respectively).
  • HPLC-MS : Validates purity and molecular weight (C₁₃H₉ClN₂O₆S; MW 356.73 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and π-π stacking interactions critical for enzyme binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition mechanisms (e.g., DHPS vs. AChE)?

  • Kinetic Assays : Perform Michaelis-Menten studies with purified DHPS and AChE to measure inhibition constants (Kᵢ). For DHPS, monitor substrate (p-aminobenzoic acid) depletion via UV-Vis .
  • Structural Docking : Use molecular modeling (e.g., AutoDock Vina) to compare binding affinities for both enzymes. Prioritize targets with lower free-energy values .
  • Mutagenesis Studies : Introduce point mutations in DHPS/AChE active sites to identify critical residues for inhibition .

Q. What strategies optimize the compound’s antibacterial efficacy while minimizing cytotoxicity?

  • SAR Studies : Modify substituents on the benzoic acid and sulfonamide rings. For example:
  • Nitro → Amino Reduction : Enhances solubility but may reduce DHPS affinity .
  • Chloro Substituent Replacement : Fluorine substitution improves membrane permeability .
    • Pro-drug Design : Esterify the carboxylic acid to enhance cellular uptake, with intracellular esterases releasing the active form .

Q. How do stability and degradation profiles under varying pH and temperature conditions impact experimental design?

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; nitro groups are prone to reduction under acidic conditions .
  • Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) for in vitro assays to minimize hydrolysis of the sulfonamide bond .

Q. What computational methods are suitable for predicting off-target interactions or toxicity?

  • QSAR Modeling : Train models on PubChem datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
  • ToxCast Screening : Cross-reference with EPA’s ToxCast database to identify potential endocrine-disrupting effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory concentrations (IC₅₀) across studies?

  • Standardize Assay Conditions : Ensure consistent enzyme sources (e.g., recombinant E. coli DHPS vs. human AChE) and substrate concentrations.
  • Control for Redox Interference : Nitro groups may interact with reducing agents (e.g., DTT) in assay buffers, artificially inflating IC₅₀ values .

Comparative Structural Analysis

Q. How does this compound compare to structurally related sulfonamides in terms of activity and synthetic complexity?

CompoundKey Structural FeaturesActivity Highlights
This compound Nitro and chloro substituentsDual DHPS/AChE inhibition
Sulfanilamide No aromatic substituentsClassic DHPS inhibitor; lower potency
4-Chloro-3-nitrobenzenesulfonamide Lacks benzoic acid moietyReduced solubility; limited enzyme binding

Methodological Recommendations

  • Scale-up Synthesis : Replace DCM with THF for greener chemistry and easier solvent recovery .
  • In Vivo Testing : Use Galleria mellonella larvae models to preliminarily assess toxicity and efficacy before murine studies .

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